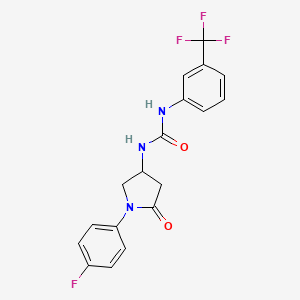
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that belongs to the class of urea derivatives. It is commonly known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). TAK-659 has been shown to have promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
Aplicaciones Científicas De Investigación
Role in Orexin Receptor Mechanisms
The compound GSK1059865, a selective OX1R antagonist, which is structurally related to 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea, has been studied for its effects on compulsive food consumption. This compound demonstrated selective reduction in binge eating for highly palatable food without affecting standard food pellet intake in female rats. This suggests a major role for OX1R mechanisms in binge eating, indicating potential pharmacological applications in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Properties in Heterocyclic Chemistry
Research in heterocyclic chemistry has led to the synthesis of heterocyclic fluorophosphoranes, which are structurally related to the subject compound. These studies provide insights into the properties and reactions of such compounds, enhancing our understanding of their potential applications in various scientific fields (Dunmur & Schmutzler, 1971).
Applications in Central Nervous System Agents
A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, structurally related to the discussed compound, showed anxiolytic activity and potent muscle-relaxant properties. This suggests potential applications of similar compounds in developing central nervous system agents (Rasmussen et al., 1978).
Application in Fluoride Ion Sensing
Urea-linked 1,2,3-triazole based sensors, including compounds structurally similar to the queried compound, have been synthesized and evaluated for sensing abilities towards various ions. One of the sensors exhibited selective sensing for fluoride ions, indicating potential applications in ion detection and monitoring (Rani et al., 2020).
Potential in Anticancer Research
Certain derivatives of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea, a compound related to the subject molecule, have shown in vitro antiproliferative activity against various cancer cell lines. This suggests the potential of similar compounds in the development of new cancer treatments (Al-Sanea et al., 2018).
Propiedades
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4N3O2/c19-12-4-6-15(7-5-12)25-10-14(9-16(25)26)24-17(27)23-13-3-1-2-11(8-13)18(20,21)22/h1-8,14H,9-10H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBZUQYBXQERSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

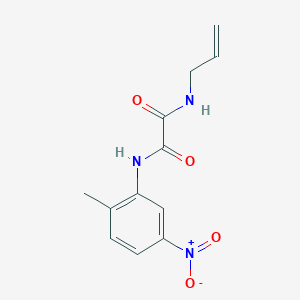
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide](/img/structure/B2965966.png)
![4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2965967.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2965968.png)

![N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2965970.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2965972.png)
![[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamine hydrochloride](/img/no-structure.png)
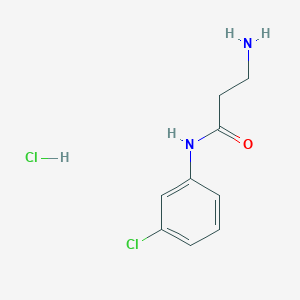
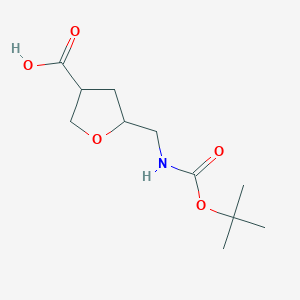
![3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione](/img/structure/B2965979.png)
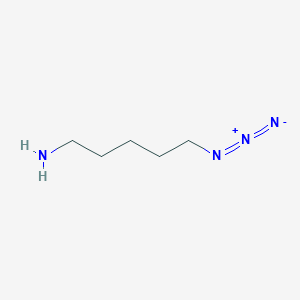
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2965982.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2965985.png)